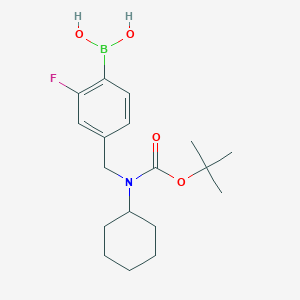

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid

Descripción general

Descripción

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclohexylamine moiety adds to its stability and reactivity, making it a valuable intermediate in chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Boc-protected amine: The cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

Introduction of the fluorophenyl group: The Boc-protected amine is then coupled with a fluorophenyl boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenyl derivatives with the nucleophile replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Anticancer Research

One of the prominent applications of boronic acids, including (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid, is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell survival. Research indicates that compounds with boronic acid moieties can selectively target cancer cells, making them valuable for designing new therapeutic agents against various cancers .

Kinase Inhibition

Studies have demonstrated that boronic acid derivatives can act as inhibitors of specific kinases involved in signaling pathways associated with cancer progression. For instance, the compound has been investigated for its potential to inhibit Mer kinase, which is implicated in several malignancies. The inhibition of Mer kinase can lead to reduced tumor growth and improved responses to existing therapies .

Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with various electrophiles, enabling the construction of diverse molecular architectures .

Synthesis of Fluorinated Compounds

The incorporation of fluorine into organic molecules enhances their metabolic stability and bioactivity. The compound serves as a precursor for synthesizing fluorinated phenylalanine derivatives, which are important in developing radiolabeled compounds for imaging and therapeutic applications .

Mechanistic Studies

The unique structure of this compound allows researchers to study its interactions with biological targets at a molecular level. Understanding these interactions can provide insights into the mechanisms of action for potential drugs and help identify new therapeutic targets.

Drug Delivery Systems

Boronic acids have been explored for use in drug delivery systems due to their ability to form reversible covalent bonds with diols present in biological molecules. This property can be harnessed to develop targeted drug delivery systems that release therapeutic agents at specific sites within the body, enhancing efficacy while minimizing side effects .

Data Tables

Mecanismo De Acción

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The cyclohexylamine moiety enhances the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the Boc and cyclohexylamine groups, making it less stable and less specific in its interactions.

(4-(Aminomethyl)-2-fluorophenyl)boronic acid: Similar structure but without the Boc protecting group, leading to different reactivity and stability.

(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid: Similar but lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the Boc protecting group, the cyclohexylamine moiety, and the fluorophenyl boronic acid structure. This combination provides enhanced stability, reactivity, and specificity in its interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl moiety and a tert-butoxycarbonyl (Boc) protected amine, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

- Targeting Kinases : The presence of the boron atom allows for interactions with kinase enzymes, potentially modulating signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | Proteasome inhibition | |

| MCF-7 | 10.0 | Apoptosis induction | |

| A549 | 7.5 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, boronic acids have been reported to possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines in various cell models .

Table 2: Anti-inflammatory Activity

| Study Reference | Cell Type | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| BV-2 Cells | IL-6 (50%) | 1 | |

| RAW 264.7 | TNF-α (40%) | 10 |

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in a murine model of cancer. The study demonstrated that administration of the boronic acid derivative led to significant tumor regression compared to control groups. This effect was attributed to enhanced apoptosis and reduced angiogenesis, suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.